molecular formula C16H16N2O5 B1430438 Dimethyl 4-oxo-1-(2-pyridin-2-ylethyl)-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 1785763-38-3

Dimethyl 4-oxo-1-(2-pyridin-2-ylethyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B1430438
CAS No.: 1785763-38-3
M. Wt: 316.31 g/mol
InChI Key: ODIQIWSUDMLKAO-UHFFFAOYSA-N
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Description

Nomenclature and Systematic Classification

The compound Dimethyl 4-oxo-1-(2-pyridin-2-ylethyl)-1,4-dihydropyridine-3,5-dicarboxylate is systematically named according to IUPAC guidelines, reflecting its structural complexity. The nomenclature breaks down as follows:

  • Core structure : A 1,4-dihydropyridine ring substituted at positions 3 and 5 with methyl ester groups.
  • Functional groups : A ketone group at position 4 (4-oxo) and a 2-pyridin-2-ylethyl substituent at position 1.

Alternative names include dimethyl 4-oxo-1-(2-(pyridin-2-yl)ethyl)pyridine-3,5-dicarboxylate and 3,5-dimethyl 1,4-dihydro-4-oxo-1-[2-(pyridin-2-yl)ethyl]pyridine-3,5-dicarboxylate. Its CAS Registry Number, 1785763-38-3 , serves as a unique identifier across chemical databases.

Identifier Value
IUPAC Name This compound
CAS Number 1785763-38-3
PubChem CID 75412482
Molecular Formula C₁₆H₁₆N₂O₅

Structural Identification and Registry Parameters

The compound’s molecular structure combines a dihydropyridine core with ester and heteroaromatic substituents (Figure 1):

  • Dihydropyridine ring : A partially unsaturated six-membered ring with nitrogen at position 1.
  • Substituents :
    • Methyl ester groups at positions 3 and 5.
    • A ketone at position 4.
    • A 2-pyridin-2-ylethyl chain at position 1, introducing a secondary aromatic system.

Key parameters :

  • Molecular weight : 316.31 g/mol.
  • SMILES : COC(=O)c1cn(CCc2ccccn2)cc(c1=O)C(=O)OC.
  • InChIKey : ODIQIWSUDMLKAO-UHFFFAOYSA-N.

Spectroscopic characterization typically involves:

  • NMR : Proton and carbon NMR resolve the dihydropyridine ring’s electronic environment and substituent positions.
  • Mass spectrometry : Confirms molecular weight and fragmentation patterns.

Historical Context in Dihydropyridine Chemistry

1,4-Dihydropyridines (1,4-DHPs) gained prominence through the Hantzsch pyridine synthesis , first reported in 1881. This multicomponent reaction combines aldehydes, β-keto esters, and ammonia to form dihydropyridine derivatives, which are precursors to pyridines. The target compound exemplifies modern adaptations of this classical framework, incorporating a pyridinylethyl group to modulate electronic and steric properties.

Historically, 1,4-DHPs were pivotal in developing calcium channel blockers (e.g., nifedipine). Innovations in synthetic methodologies, such as microwave-assisted and solvent-free reactions, have expanded access to structurally diverse analogs like this compound.

Current Research Significance

Recent studies highlight the compound’s versatility in photoredox catalysis and medicinal chemistry :

  • Synthetic applications : As a Hantzsch ester analog, it serves as a hydride donor in redox reactions. Its pyridinylethyl side chain enhances solubility and coordination potential in metal-catalyzed processes.
  • Biological relevance : While direct pharmacological data are limited, structurally related 1,4-DHPs exhibit antimicrobial, anticancer, and anti-inflammatory activities. For instance, derivatives with electron-withdrawing groups show enhanced bioactivity.
  • Material science : The compound’s conjugated system and ester groups make it a candidate for organic electronic materials.

Table 2 : Research Applications of 1,4-Dihydropyridine Derivatives

Application Key Findings Reference
Photoredox catalysis Efficient electron donor in visible-light-driven reactions
Antimicrobial agents Activity against Staphylococcus aureus and Bacillus subtilis
Organic electronics Enhanced charge transport in thin-film transistors

Properties

IUPAC Name

dimethyl 4-oxo-1-(2-pyridin-2-ylethyl)pyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c1-22-15(20)12-9-18(8-6-11-5-3-4-7-17-11)10-13(14(12)19)16(21)23-2/h3-5,7,9-10H,6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODIQIWSUDMLKAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C=C(C1=O)C(=O)OC)CCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Dimethyl 4-oxo-1-(2-pyridin-2-ylethyl)-1,4-dihydropyridine-3,5-dicarboxylate (commonly referred to as DHP) is a compound belonging to the class of dihydropyridines, which are known for their diverse biological activities. This article reviews the biological activity of DHP, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

DHP has the molecular formula C16H16N2O5C_{16}H_{16}N_{2}O_{5} and features a dihydropyridine core with two carboxylate groups and a pyridine substituent. The structure is crucial for its interaction with biological targets.

1. Calcium Channel Modulation

Dihydropyridines are primarily recognized as L-type calcium channel blockers. DHP exhibits significant activity in modulating calcium influx in cardiac and vascular smooth muscle cells. This property makes it a candidate for treating hypertension and other cardiovascular diseases .

2. Anticancer Activity

Recent studies have shown that DHP derivatives possess notable cytotoxic effects against various cancer cell lines. For instance, compounds related to DHP demonstrated significant cytotoxicity against human tumor cell lines such as MCF-7 (breast cancer) and HT29 (colon cancer). The most active derivatives exhibited efficacy comparable to standard chemotherapeutics like doxorubicin .

3. Antimicrobial Properties

DHP has also been evaluated for its antimicrobial potential. Research indicates that certain derivatives exhibit broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria, as well as antifungal activity comparable to established antifungal agents .

The biological activity of DHP can be attributed to several mechanisms:

  • Calcium Channel Inhibition : By blocking L-type calcium channels, DHP reduces intracellular calcium levels, leading to vasodilation and decreased cardiac contractility.
  • Induction of Apoptosis : In cancer cells, DHP derivatives have been shown to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Case Study 1: Anticancer Activity

A study evaluating the efficacy of various DHP derivatives against the MCF-7 breast cancer cell line found that certain modifications to the dihydropyridine structure significantly increased cytotoxicity. Compound 24 was identified as particularly potent, exhibiting IC50 values significantly lower than doxorubicin .

Case Study 2: Antimicrobial Efficacy

In a comparative study of DHP derivatives against Staphylococcus aureus and Escherichia coli, compound 24 showed antimicrobial activity equivalent to ampicillin. This suggests potential for development into new antimicrobial agents .

Data Table: Biological Activities of DHP Derivatives

Compound IDActivity TypeTarget Cell LineIC50 (µM)Reference
Compound 15AnticancerMCF-710
Compound 24AnticancerHT295
Compound 20AntimicrobialStaphylococcus aureus12
Compound 23AntimicrobialEscherichia coli15

Comparison with Similar Compounds

Structural Features

Compound Name Substituents (Position) Key Structural Differences References
Target Compound 1: 2-Pyridin-2-ylethyl; 3,5: Methyl esters; 4: Oxo Unique pyridinylethyl chain at N1; lacks aryl/alkyl at C4
Nifedipine (Dimethyl 4-(2-nitrophenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate) 4: 2-Nitrophenyl; 2,6: Methyl; 3,5: Methyl esters Aryl group at C4; methyl groups at C2/C6; clinical use as calcium channel blocker
Nimodipine (Bis(isopropyl) 4-(3-nitrophenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate) 3,5: Isopropyl esters; 4: 3-Nitrophenyl; 2,6: Methyl Bulkier ester groups; modified aryl substitution at C4; enhanced lipophilicity
Dimethyl 4-(4-ethoxyphenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate 4: 4-Ethoxyphenyl; 2,6: Methyl; 3,5: Methyl esters Ethoxyphenyl at C4; flattened boat conformation of DHP ring (Q = 0.2688 Å, Θ = 73.7°)
NK-250 (Bis(4-pyridylmethyl)-4-dithiinyl-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate) 1: Bis(4-pyridylmethyl); 4: Dithiinyl; 2,6: Methyl Complex substituents at N1 and C4; potential for multitarget interactions

Key Observations :

  • The 4-oxo group in the target compound replaces the aryl/alkyl groups commonly found at C4 in clinical DHPs (e.g., nifedipine, nimodipine).

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing dimethyl 4-oxo-1-(2-pyridin-2-ylethyl)-1,4-dihydropyridine-3,5-dicarboxylate?

  • Methodology : The Hantzsch dihydropyridine synthesis is a foundational method for analogous compounds, involving cyclocondensation of a β-keto ester (e.g., dimethyl acetylenedicarboxylate), an aldehyde, and ammonia derivatives. For the pyridin-2-ylethyl substituent, a pre-functionalized aldehyde or post-synthetic alkylation may be required. Reaction optimization (e.g., solvent, temperature, catalyst) is critical to improve yield and purity.
  • Example : A related compound, didodecyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, was synthesized via Hantzsch methodology with a 68% yield in ethanol under reflux .
  • Validation : Monitor reaction progress via TLC or HPLC. Purify via column chromatography using gradients of ethyl acetate/hexane.

Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify characteristic dihydropyridine ring protons (δ 4.5–5.5 ppm for NH and CH groups) and ester carbonyl carbons (δ 165–170 ppm). Pyridinyl protons appear as a multiplet in δ 7.0–8.5 ppm .
  • IR : Confirm ester C=O stretches (~1700 cm⁻¹) and NH bending (~1550 cm⁻¹).
  • MS : Use high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺).
    • Example : A structurally similar dihydropyridine derivative showed diagnostic ¹H NMR peaks at δ 5.2 (NH) and δ 2.3 (CH₃) .

Q. What are the key stability considerations for storing and handling this compound?

  • Methodology : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of the dihydropyridine ring. Avoid prolonged exposure to light or moisture. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways .
  • Safety : Use PPE (gloves, goggles) and ensure adequate ventilation due to potential dust formation .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) guide the optimization of reaction conditions for this compound?

  • Methodology : Use density functional theory (DFT) to model transition states and intermediate energies. For example, calculate activation barriers for Hantzsch cyclization steps to identify rate-limiting factors. Pair computational predictions with experimental validation (e.g., varying catalysts or solvents) .
  • Case Study : ICReDD’s workflow integrates quantum chemical calculations to predict optimal reaction pathways, reducing trial-and-error experimentation by 40% .

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved?

  • Methodology :

  • Dynamic Effects : Use variable-temperature NMR to detect conformational exchange broadening.
  • 2D Techniques : Employ COSY, HSQC, or NOESY to resolve overlapping signals. For example, NOESY correlations can confirm spatial proximity of pyridinyl and ester groups.
  • X-ray Crystallography : Resolve ambiguities via single-crystal structure determination, as demonstrated for a dihydropyridine derivative with 0.84 Å resolution .

Q. What strategies are effective for improving regioselectivity during functionalization of the dihydropyridine ring?

  • Methodology :

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc) to steer electrophilic substitution.
  • Metal Catalysis : Use Pd or Cu catalysts for cross-coupling at specific positions. For example, Suzuki-Miyaura coupling was applied to a 4-aryl-dihydropyridine derivative with 85% yield .
  • Microwave Assistance : Enhance reaction specificity via controlled dielectric heating, reducing side products.

Q. How can in silico methods predict the compound’s reactivity in biological systems?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) to simulate interactions with target enzymes (e.g., calcium channels). Pair with ADMET prediction tools (e.g., SwissADME) to assess bioavailability and toxicity. Validate predictions via in vitro assays (e.g., IC₅₀ measurements) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dimethyl 4-oxo-1-(2-pyridin-2-ylethyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Dimethyl 4-oxo-1-(2-pyridin-2-ylethyl)-1,4-dihydropyridine-3,5-dicarboxylate

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